2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol
Description
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a thiophen-3-ylmethylamino group. This structure combines the hydrogen-bonding capacity of vicinal diols with the aromatic and electronic properties of a thiophene ring.
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H13NO2S/c10-4-8(5-11)9-3-7-1-2-12-6-7/h1-2,6,8-11H,3-5H2 |
InChI Key |
CBMJSONSXIYJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol typically involves the reaction of thiophene-3-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions on the thiophene ring can introduce various functional groups .
Scientific Research Applications
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules based on the propane-1,3-diol scaffold, amino or thiophene substitutions, and natural product derivatives.
Propane-1,3-diol Derivatives
- Key Insight : The position of hydroxyl groups critically affects functionality. PD’s 1,3-diol configuration enables stronger hydrogen bonding, enhancing collagen stabilization and antimicrobial activity compared to PG.
Amino-Substituted Diols
- Key Insight: Amino substitutions on propane-1,3-diol (e.g., Fingolimod) confer receptor-targeting capabilities. The thiophene moiety in the target compound may enhance aromatic interactions or enzyme inhibition, similar to lignans in Taxus species .
Thiophene-Containing Analogs
- Key Insight : Thiophene rings enhance electronic properties and binding affinity in drug design. The target compound’s thiophen-3-ylmethyl group may offer unique steric or electronic effects compared to thiophen-2-yl derivatives .
Natural Product Derivatives
- Key Insight: Natural diols with aromatic substituents exhibit bioactivity through polyphenol-like interactions. The target compound’s synthetic thiophene group may mimic these interactions in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
